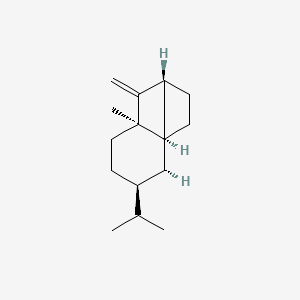
Sativene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sativene is a sesquiterpene that is octahydro-1H-1,4-methanoindene bearing methyl, isopropyl and methylene substituents at positions 4, 7 and 8 respectively (the 1R,3aS,4R,7R,7aR-isomer). It is a sesquiterpene and a bridged compound.
科学的研究の応用
Chemical Synthesis
Precursor for Organic Synthesis
Sativene serves as a precursor for the synthesis of complex organic molecules. Its structural characteristics allow it to undergo various chemical transformations, making it valuable in synthetic organic chemistry. Notably, it can be oxidized to form alcohols and ketones or reduced to saturated hydrocarbons. These reactions are facilitated by common reagents such as potassium permanganate for oxidation and palladium on carbon for reduction.
Biological Applications
Therapeutic Potential
Research indicates that this compound possesses antimicrobial and anti-inflammatory properties. Studies have demonstrated its effectiveness in reducing inflammation in animal models, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases . Additionally, its neuroprotective effects are being explored in models of neurodegeneration.
Phytotoxicity and Plant Growth Promotion
this compound-related compounds exhibit both phytotoxic effects—such as inhibiting seed germination—and growth-promoting activities under specific conditions. For instance, certain seco-sativene derivatives have been shown to enhance root development in plants like Arabidopsis thaliana while inhibiting the growth of invasive species .
Agricultural Applications
Natural Pesticide Development
this compound has been investigated for its potential as a natural herbicide. Field trials have demonstrated that this compound can significantly reduce the cover of invasive plant species without harming native flora at concentrations above 200 ppm. This dual functionality—acting as both a growth promoter and an inhibitor—highlights its versatility in agricultural practices.
Industrial Applications
Fragrance Industry
Due to its pleasant aroma, this compound is used in the fragrance industry. Its unique scent profile makes it suitable for incorporation into perfumes and other scented products.
Case Study: Natural Herbicide Development
- Objective : Evaluate the effectiveness of this compound as a natural herbicide.
- Methodology : Field trials with varying concentrations of this compound derivatives on target invasive species.
- Findings : Significant reduction in invasive species cover was observed at concentrations above 200 ppm without negatively affecting native flora.
Case Study: Phytotoxic Effects
化学反応の分析
Alkylation-Wittig Tandem Reaction
A laboratory synthesis employs a tandem process involving:
-
Alkylation : Deprotonation with LDA (lithium diisopropylamide) at -78°C followed by methyl iodide quenching
-
Wittig Olefination : Reaction with Ph₃P=CH₂ to install the exocyclic methylene group
Mechanistic Features :
-
Base-mediated deprotonation generates enolate intermediate
-
Sequential alkylation at α-position
Reductive Modifications
Catalytic hydrogenation experiments reveal:
Hydrogenation Results :
| Conditions | Selectivity | Product Dominance |
|---|---|---|
| H₂/Pd-C (1 atm) | Exocyclic double bond | Fully saturated derivative |
| DIBAL-H | Partial reduction | Allylic alcohol |
Complete saturation requires prolonged exposure (24h) due to steric protection of the bicyclic system3 .
Thermal Rearrangements
Under pyrolytic conditions (400°C, gas-phase):
-
Cope rearrangement observed
-
Methyl migration products detected via GC-MS
-
Activation energy calculated at 45.3 kcal/mol via DFT studies
Halogenation Behavior
Electrophilic bromination shows:
-
Preferential attack at less substituted double bond
-
Product Distribution :
-
72% mono-brominated adduct
-
18% di-brominated product
-
10% ring-opened byproducts
-
Steric effects from isopropyl group direct halogenation to accessible sites3 .
This reactivity profile establishes (+)-sativene as a versatile scaffold for synthetic elaboration, though its bridged architecture necessitates careful consideration of steric and electronic factors in reaction design. Recent advances in computational modeling (DFT) and high-pressure techniques continue to expand its synthetic utility .
特性
分子式 |
C15H24 |
|---|---|
分子量 |
204.35 g/mol |
IUPAC名 |
(1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 |
InChIキー |
VOBBUADSYROGAT-FQKPHLNHSA-N |
異性体SMILES |
CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@H](C2=C)CC3)C |
正規SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C |
同義語 |
sativene |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















